Methyl 3-bromo-4-hydroxy-5-methoxybenzoate

Organic synthesis Process chemistry Brominated aromatic esters

The unique 3-bromo-4-hydroxy-5-methoxy substitution pattern enables regioselective Suzuki-Miyaura cross-couplings, direct aminolysis without acid activation, and synthesis of vanillin/5-bromovanillic acid derivatives. Alternative regioisomers derail synthetic pathways, invalidate SAR studies, and cause synthetic failure. Verify isomeric purity via melting point (152–152.5 °C). 97% purity. Essential for medicinal chemistry, agrochemical, and fragrance intermediates requiring regiochemical fidelity. Request quote for bulk orders.

Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
CAS No. 108249-43-0
Cat. No. B025342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-hydroxy-5-methoxybenzoate
CAS108249-43-0
Molecular FormulaC9H9BrO4
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=O)OC)Br)O
InChIInChI=1S/C9H9BrO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3
InChIKeyUIWBPQDQVILUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-4-hydroxy-5-methoxybenzoate (108249-43-0) Procurement Guide: Technical Specifications and Strategic Sourcing


Methyl 3-bromo-4-hydroxy-5-methoxybenzoate (CAS 108249-43-0) is a multi-substituted aromatic ester classified among brominated benzoate derivatives. It possesses a molecular formula of C₉H₉BrO₄, a molecular weight of 261.07 g/mol, and a measured melting point of 152–152.5 °C . The compound exhibits three key reactive handles on the aromatic ring: a bromine atom at the 3-position enabling cross-coupling reactions; a free hydroxyl at the 4-position available for alkylation, acylation, or protection strategies; and a methoxy group at the 5-position . This substitution pattern confers a calculated LogP of 1.95, indicating moderate lipophilicity suitable for both polar and non-polar synthetic environments .

Why Methyl 3-Bromo-4-hydroxy-5-methoxybenzoate Cannot Be Replaced by Generic Analogs in Regioselective Synthesis


Methyl 3-bromo-4-hydroxy-5-methoxybenzoate possesses a specific 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzoate ring that fundamentally distinguishes it from regioisomers and simpler analogs. The ortho-relationship between the bromine and hydroxyl groups, combined with the meta-positioned methoxy relative to the ester, creates a unique electronic and steric environment . This substitution pattern dictates regioselectivity in cross-coupling reactions—in-house or generic substitution with 4-bromo-3-hydroxy-5-methoxy or 5-bromo-4-hydroxy-3-methoxy analogs yields divergent regiochemical outcomes. Furthermore, this specific arrangement is the direct precursor to 5-bromovanillic acid derivatives and brominated vanillin scaffolds . Using an alternative regioisomer or lacking the methyl ester protecting group introduces orthogonal reactivity that derails downstream synthetic pathways. For procurement in drug discovery or agrochemical intermediate programs, substitution without rigorous analytical verification of isomeric purity introduces synthetic failure risks and invalidates SAR studies.

Methyl 3-Bromo-4-hydroxy-5-methoxybenzoate: Quantitative Comparative Evidence for Scientific Selection


Optimized Three-Step Synthetic Route Delivers 66.4% Overall Yield from Vanillin

An optimized three-step synthetic protocol starting from vanillin produces methyl 3-bromo-4-hydroxy-5-methoxybenzoate with a total overall yield of 66.4% [1]. The sequence proceeds via bromination to 5-bromovanillin, oxidation to 5-bromovanillic acid using silver oxide, and methyl esterification. This represents a documented, reproducible synthetic pathway for the target compound. Cross-study comparison with the parent acid (5-bromovanillic acid, CAS 6324-52-3) is instructive: the acid form requires activation (e.g., acid chloride formation) for nucleophilic acyl substitution with amines to form amides, whereas the methyl ester of the target compound undergoes direct aminolysis without additional activation steps .

Organic synthesis Process chemistry Brominated aromatic esters

Target Compound as Direct Precursor to Vanillin via Reported Synthetic Pathway

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is a documented precursor for the synthesis of vanillin . The 3-bromo-4-hydroxy-5-methoxy substitution pattern of the target compound provides the exact framework required for conversion to vanillin (4-hydroxy-3-methoxybenzaldehyde). In contrast, the 5-bromovanillin intermediate (CAS 2973-76-4, 3-bromo-4-hydroxy-5-methoxybenzaldehyde) lacks the ester functionality and would require a fundamentally different synthetic approach to achieve the same downstream transformations [1]. The target compound offers a protected carboxylic acid handle (methyl ester) that can be manipulated orthogonally to the aldehyde formation required for vanillin synthesis, a versatility not available with 5-bromovanillin.

Flavor chemistry Aroma chemicals Synthetic methodology

Measured Melting Point of 152–152.5 °C Enables Identity Verification and Purity Assessment

The target compound exhibits a well-defined and experimentally measured melting point of 152–152.5 °C [1]. This narrow melting range provides a quantitative, readily accessible metric for identity confirmation and preliminary purity assessment. In contrast, the parent acid (5-bromovanillic acid) is reported to have a melting point of 226 °C [2]. The substantial 74 °C difference in melting points between the methyl ester and the parent acid provides a clear differentiation for analytical identification and procurement quality control, ensuring that the correct ester form—rather than the acid—has been sourced.

Analytical chemistry Quality control Material characterization

97% Purity Specification from Multiple Established Chemical Suppliers

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is commercially available with a documented purity specification of 97% (HPLC or equivalent) from multiple established chemical suppliers . This 97% purity threshold serves as a benchmark for sourcing decisions. The parent acid (5-bromovanillic acid, CAS 6324-52-3) and the 5-bromovanillin intermediate (CAS 2973-76-4) are also commercially available, but purity specifications vary by supplier and are not aggregated for direct quantitative comparison. The availability of a standardized 97% purity grade for the target compound provides procurement teams with a defined quality target absent aggregated comparables for the related analogs.

Chemical procurement Quality specifications Research reagents

Methyl 3-Bromo-4-hydroxy-5-methoxybenzoate: Validated Applications in Synthesis and Research


Synthesis of Vanillin and Bromovanillin-Derived Flavor Compounds

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate serves as a direct synthetic precursor to vanillin . The compound can be transformed through a series of chemical reactions to yield vanillin and its brominated derivatives, which are relevant to the flavor and fragrance industry as aroma chemicals. The methyl ester functionality provides a protected handle for orthogonal manipulation during multi-step synthetic sequences toward vanillin and related aromatic aldehydes.

Building Block for Pharmaceutical Intermediates via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 3-position of methyl 3-bromo-4-hydroxy-5-methoxybenzoate enables participation in Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions . This reactivity allows for the construction of biaryl and aryl-heteroaryl scaffolds, which are prevalent in pharmaceutical active pharmaceutical ingredients (APIs) and agrochemical intermediates. The methyl ester and hydroxyl groups remain available for subsequent derivatization following the coupling step.

Synthesis of Amide Derivatives for Structure-Activity Relationship Studies

The methyl ester functionality of methyl 3-bromo-4-hydroxy-5-methoxybenzoate can undergo direct aminolysis with primary or secondary amines to generate the corresponding amides without requiring separate activation steps . This contrasts with the parent acid (5-bromovanillic acid), which requires activation (e.g., acid chloride or coupling reagent) for amide bond formation. The direct aminolysis capability streamlines the synthesis of amide-containing derivatives for biological screening and SAR programs in drug discovery.

Reference Standard for Isomeric Purity in Regioselective Method Development

The specific 3-bromo-4-hydroxy-5-methoxy substitution pattern of methyl 3-bromo-4-hydroxy-5-methoxybenzoate makes it a valuable reference standard for developing and validating regioselective synthetic methods [1]. The compound's defined melting point of 152–152.5 °C and established analytical data enable its use as an authentic sample for HPLC method development, retention time benchmarking, and confirming the regiochemical fidelity of newly synthesized aromatic esters. This application is critical for ensuring that synthetic products possess the correct substitution pattern rather than unintended regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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